Triethyl pent-4-ene-2,2,4-tricarboxylate is a complex organic compound notable for its multiple carboxylate functional groups and a pentene backbone. Its molecular structure allows it to participate in various chemical reactions, making it a valuable compound in both synthetic organic chemistry and industrial applications. The compound is classified as a triester due to the presence of three ester groups derived from pent-4-ene-2,2,4-tricarboxylic acid and ethanol.
Triethyl pent-4-ene-2,2,4-tricarboxylate can be synthesized through esterification processes involving pent-4-ene-2,2,4-tricarboxylic acid and ethanol. The compound is categorized under esters and carboxylic acid derivatives, which are commonly used in organic synthesis and industrial applications due to their reactivity and versatility.
The synthesis of triethyl pent-4-ene-2,2,4-tricarboxylate typically involves the following steps:
The reaction typically requires careful monitoring of temperature and reactant ratios to ensure high yields of the desired ester. The purification process often involves techniques such as liquid-liquid extraction or chromatography to remove unreacted starting materials and by-products.
Triethyl pent-4-ene-2,2,4-tricarboxylate has a molecular formula of and a molecular weight of 286.32 g/mol. Its structure features:
| Property | Value |
|---|---|
| CAS Number | 674786-71-1 |
| IUPAC Name | triethyl pent-4-ene-1,2,2-tricarboxylate |
| InChI | InChI=1S/C14H22O6/c1-5... |
| InChI Key | KTHNUEXPNSPJDO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(CC=C)(C(=O)OCC)C(=O)OCC |
This data illustrates the compound's structural complexity and functional groups that contribute to its chemical reactivity.
Triethyl pent-4-ene-2,2,4-tricarboxylate can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for triethyl pent-4-ene-2,2,4-tricarboxylate varies based on its application:
Triethyl pent-4-ene-2,2,4-tricarboxylate exhibits typical properties associated with esters:
The chemical properties include:
The exact physical state and properties may vary depending on purity and specific synthesis conditions.
Triethyl pent-4-ene-2,2,4-tricarboxylate has several notable applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6